(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17493445
InChI: InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3/t10-/m1/s1
SMILES:
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL

CAS No.:

Cat. No.: VC17493445

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL -

Specification

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name (2S)-2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol
Standard InChI InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3/t10-/m1/s1
Standard InChI Key GHJGVAQNNLJEAF-SNVBAGLBSA-N
Isomeric SMILES CN[C@H](CO)C1=C(C=C(C=C1)OC)Cl
Canonical SMILES CNC(CO)C1=C(C=C(C=C1)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is C₁₀H₁₄ClNO₂, with a molecular weight of 215.67 g/mol. Its IUPAC name, (2S)-2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol, reflects the stereochemical configuration at the second carbon atom, which distinguishes it from its (R)-enantiomer.

Stereochemical Features

The compound’s chiral center arises from the presence of a hydroxyl group (-OH) and a methylamino group (-NHCH₃) on the same carbon atom. The (S)-configuration is critical for its biological activity, as enantiomers often exhibit divergent interactions with biological targets. The absolute configuration is confirmed via X-ray crystallography or chiral resolution techniques in synthetic protocols.

Spectroscopic and Computational Data

  • SMILES Notation: CN[C@H](CO)C1=C(C=C(C=C1)OC)Cl

  • InChI Key: GHJGVAQNNLJEAF-SNVBAGLBSA-N

  • Hydrogen Bond Donor/Acceptor Count: 3 donors (1 -OH, 1 -NH-, 1 -Cl) and 3 acceptors (2 -O-, 1 -N-).

The methoxy group at the 4-position of the phenyl ring enhances lipophilicity, potentially influencing blood-brain barrier permeability in pharmacological contexts.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with 2-chloro-4-methoxybenzaldehyde and methylamine as precursors. A reductive amination step introduces the methylamino group, followed by resolution to isolate the (S)-enantiomer. Key steps include:

  • Condensation: 2-Chloro-4-methoxybenzaldehyde reacts with methylamine in a polar solvent (e.g., ethanol) to form an imine intermediate.

  • Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the imine to a secondary amine.

  • Chiral Resolution: Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) isolates the (S)-enantiomer.

Purification and Quality Control

Industrial-Scale Purification

  • Crystallization: Ethanol or acetone recrystallization removes diastereomeric impurities.

  • Chromatography: Silica gel column chromatography resolves enantiomers using hexane-ethyl acetate gradients.

  • Distillation: Short-path distillation under reduced pressure isolates high-purity batches.

Analytical Methods

  • HPLC: Chiral columns (e.g., Chiralpak® AD-H) confirm enantiomeric excess (>99%).

  • Mass Spectrometry: Electrospray ionization (ESI-MS) verifies molecular weight (215.67 g/mol).

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